N-(4-chloro-2-methylphenyl)-N'-[(E)-(3-phenoxyphenyl)methylideneamino]butanediamide
Overview
Description
N-(4-chloro-2-methylphenyl)-N’-[(E)-(3-phenoxyphenyl)methylideneamino]butanediamide is a complex organic compound that features a combination of aromatic and aliphatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-N’-[(E)-(3-phenoxyphenyl)methylideneamino]butanediamide typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 4-chloro-2-methylaniline with an appropriate aldehyde to form an imine intermediate.
Coupling Reaction: The imine intermediate is then reacted with 3-phenoxybenzaldehyde under controlled conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of N-(4-chloro-2-methylphenyl)-N’-[(E)-(3-phenoxyphenyl)methylideneamino]butanediamide would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)-N’-[(E)-(3-phenoxyphenyl)methylideneamino]butanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the aromatic rings.
Reduction: Reduced forms of the imine and amide functionalities.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-N’-[(E)-(3-phenoxyphenyl)methylideneamino]butanediamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Materials Science: It may be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-N’-[(E)-(3-phenoxyphenyl)methylideneamino]butanediamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N’-[(E)-(3-phenoxyphenyl)methylideneamino]butanediamide
- N-(4-methylphenyl)-N’-[(E)-(3-phenoxyphenyl)methylideneamino]butanediamide
- N-(4-chloro-2-methylphenyl)-N’-[(E)-(3-methoxyphenyl)methylideneamino]butanediamide
Uniqueness
N-(4-chloro-2-methylphenyl)-N’-[(E)-(3-phenoxyphenyl)methylideneamino]butanediamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of both chloro and phenoxy groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-N'-[(E)-(3-phenoxyphenyl)methylideneamino]butanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O3/c1-17-14-19(25)10-11-22(17)27-23(29)12-13-24(30)28-26-16-18-6-5-9-21(15-18)31-20-7-3-2-4-8-20/h2-11,14-16H,12-13H2,1H3,(H,27,29)(H,28,30)/b26-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCACJQQVGBCPCX-WGOQTCKBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CCC(=O)NN=CC2=CC(=CC=C2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CCC(=O)N/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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